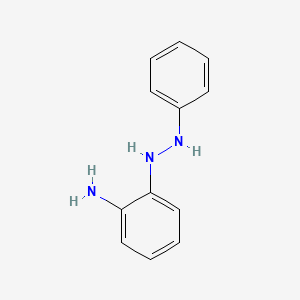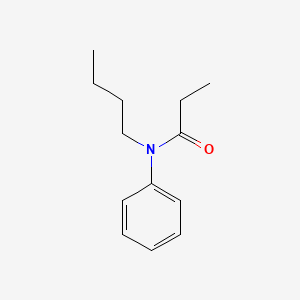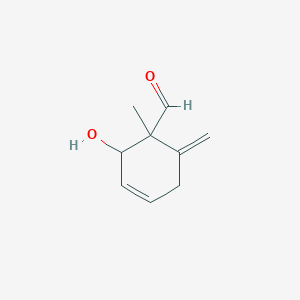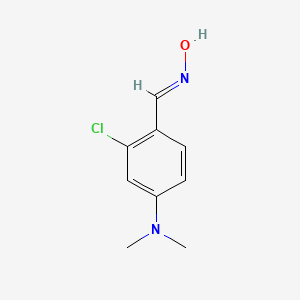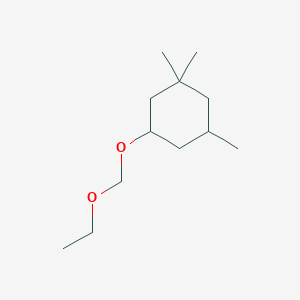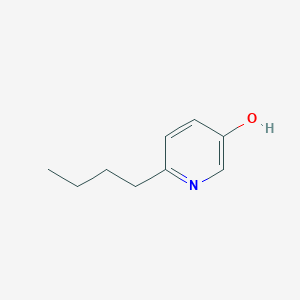
6-Butylpyridin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Butylpyridin-3-ol is a chemical compound belonging to the pyridine family, characterized by a butyl group attached to the sixth position and a hydroxyl group at the third position of the pyridine ring. Pyridines are heterocyclic aromatic organic compounds with a six-membered ring containing one nitrogen atom. The presence of the butyl and hydroxyl groups in this compound imparts unique chemical and physical properties, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Butylpyridin-3-ol can be achieved through several methods. One common approach involves the alkylation of pyridin-3-ol with butyl halides under basic conditions. The reaction typically proceeds as follows:
Starting Materials: Pyridin-3-ol and butyl halide (e.g., butyl bromide).
Reaction Conditions: The reaction is carried out in the presence of a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Procedure: The base deprotonates the hydroxyl group of pyridin-3-ol, forming an alkoxide ion. The alkoxide ion then undergoes nucleophilic substitution with the butyl halide, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Butylpyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form 6-butylpiperidin-3-ol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of 6-butylpyridin-3-one.
Reduction: Formation of 6-butylpiperidin-3-ol.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
6-Butylpyridin-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as an intermediate in organic synthesis and can be used to study reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Butylpyridin-3-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the butyl group may enhance lipophilicity, facilitating membrane permeability. The exact pathways and targets would vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Pyridin-3-ol: Lacks the butyl group, making it less lipophilic.
6-Methylpyridin-3-ol: Contains a methyl group instead of a butyl group, resulting in different steric and electronic properties.
6-Ethylpyridin-3-ol: Contains an ethyl group, offering intermediate properties between methyl and butyl derivatives.
Uniqueness
6-Butylpyridin-3-ol is unique due to the presence of the butyl group, which significantly influences its chemical reactivity and biological activity. The butyl group enhances the compound’s lipophilicity, potentially improving its interaction with lipid membranes and increasing its bioavailability in biological systems.
Properties
Molecular Formula |
C9H13NO |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
6-butylpyridin-3-ol |
InChI |
InChI=1S/C9H13NO/c1-2-3-4-8-5-6-9(11)7-10-8/h5-7,11H,2-4H2,1H3 |
InChI Key |
BYDTWQDAIKVELX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC=C(C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


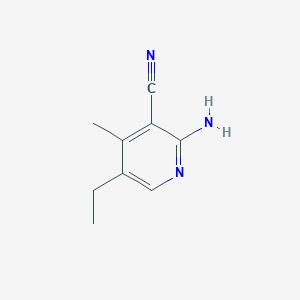
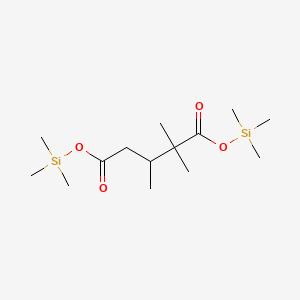
![Piperazine, 1,4-bis[(1,1-dimethylethyl)thio]-](/img/structure/B13800965.png)

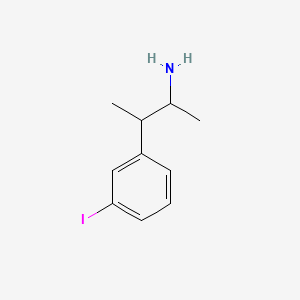

![5-Isobenzofurancarboxylic acid, 1-[4-(diethylamino)-2-ethoxyphenyl]-1-(1-ethyl-2-methyl-1H-indol-3-yl)-1,3-dihydro-3-oxo-, ethyl ester](/img/structure/B13800991.png)
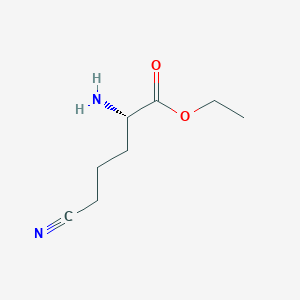
![2-[(3-hydroxybenzoyl)amino]benzoic Acid](/img/structure/B13800998.png)
